![molecular formula C16H22ClFN2O2 B2408790 2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953990-99-3](/img/structure/B2408790.png)
2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Description
2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the benzamide class of drugs. It has been extensively researched for its potential use in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders.
Scientific Research Applications
- Application : Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : By benzoylating substituted phenols under low temperature conditions and subsequently performing Fries rearrangement using anhydrous aluminum chloride as a catalyst, researchers can access hydroxy benzophenones .
- Application : The compound can serve as a reagent in hydroboration reactions, leading to the formation of boron-containing derivatives. These reactions find applications in various synthetic pathways .
- Application : Investigating the stability and hydrolysis behavior of phenylboronic pinacol esters provides insights into their suitability as boron carriers. Researchers study their behavior in water to optimize drug delivery systems .
Catalytic Protodeboronation for Alkene Hydromethylation
Synthesis of Hydroxy Benzophenones via Fries Rearrangement
Hydroboration Reactions
Stability and Hydrolysis Studies for Drug Design
Total Synthesis of Natural Products
These applications highlight the versatility and potential of this compound in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing subject for further investigation. 🌟 .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O2/c1-22-10-9-20-7-5-12(6-8-20)11-19-16(21)15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHDEGIPPQJGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide |
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